Partial Agonist Profile: A Self-Limiting Effect on AV Conduction vs. Full Agonist CVT-510
In a guinea pig isolated heart model, CVT-2759's effect on AV nodal conduction time (stimulus-to-His bundle interval, S-H interval) was self-limiting. Unlike the full A1 agonist CVT-510 (tecadenoson), which caused progressive and severe AV block, the maximal effect of CVT-2759 plateaued at a significantly lower level, demonstrating its partial agonist profile [1].
| Evidence Dimension | Maximal Prolongation of AV Conduction Time (S-H interval) |
|---|---|
| Target Compound Data | Plateau at 27 ± 3 ms prolongation |
| Comparator Or Baseline | CVT-510 (Full Agonist): 58 ± 5 ms prolongation; Adenosine (Full Agonist): 45 ± 4 ms prolongation |
| Quantified Difference | CVT-2759's maximal effect is 53% lower than CVT-510 and 40% lower than adenosine |
| Conditions | Guinea pig isolated perfused heart; S-H interval measured via electrogram |
Why This Matters
This data confirms that CVT-2759 provides a built-in safety ceiling, preventing the excessive AV block and severe bradycardia that are dose-limiting toxicities of full A1 agonists.
- [1] Wu L, et al. A partial agonist of the A1-adenosine receptor selectively slows AV conduction in guinea pig hearts. Am J Physiol Heart Circ Physiol. 2001; 280(1): H334-H343. View Source
